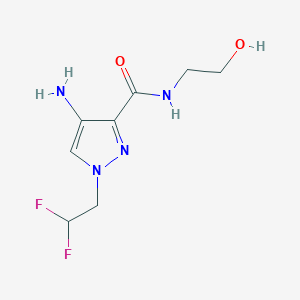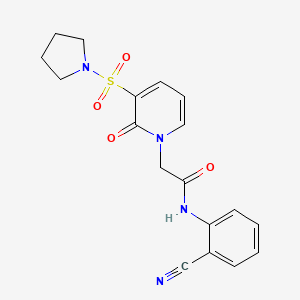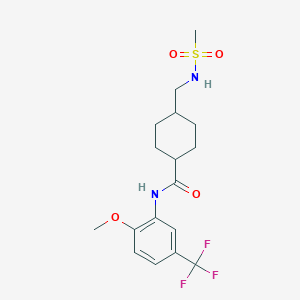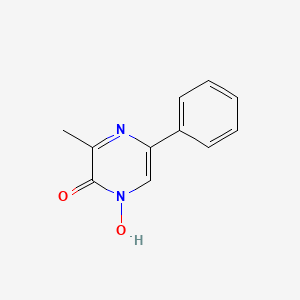
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as DFE-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
作用機序
The exact mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-tumor activity, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
実験室実験の利点と制限
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a relatively small molecule, making it easy to synthesize and manipulate in the laboratory. It has also been found to have good solubility in both water and organic solvents. However, one limitation of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is its stability. It has been found to degrade over time, which can affect its potency and efficacy.
将来の方向性
There are several future directions for the research and development of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to improve its stability and potency through structural modifications. Additionally, the use of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in animal models and clinical trials should be explored to determine its safety and efficacy in vivo.
合成法
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,2-difluoroethylamine with ethyl acetoacetate to form the intermediate 1-(2,2-difluoroethyl)-3-oxobutan-2-ylamine. This intermediate is then reacted with hydrazine hydrate to form 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide. Finally, the hydroxyethyl group is introduced through a reaction with ethylene oxide to form the desired product, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have promising anti-tumor activity in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis. In addition, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been found to enhance the efficacy of other chemotherapeutic agents when used in combination.
特性
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O2/c9-6(10)4-14-3-5(11)7(13-14)8(16)12-1-2-15/h3,6,15H,1-2,4,11H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSZMFHDAZVRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)




![2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2442925.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2442928.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2442934.png)
